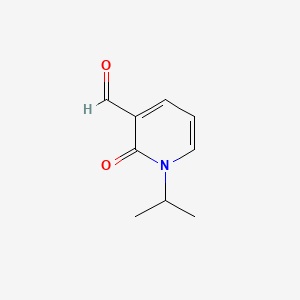

N-Isopropyl-3-formyl-2(1H)-pyridone

Description

Properties

IUPAC Name |

2-oxo-1-propan-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFWEJLKGNVTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216009 | |

| Record name | N-Isopropyl-3-formyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65824-05-7 | |

| Record name | N-Isopropyl-3-formyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065824057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-3-formyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-formyl-2(1H)-pyridone typically involves the following steps:

Starting Material: The synthesis begins with 2(1H)-pyridone as the starting material.

Isopropylation: The nitrogen atom of 2(1H)-pyridone is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate. This step introduces the isopropyl group to form N-isopropyl-2(1H)-pyridone.

Formylation: The formyl group is introduced at the third position of the pyridone ring through a Vilsmeier-Haack reaction. This involves the reaction of N-isopropyl-2(1H)-pyridone with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-formyl-2(1H)-pyridone undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the pyridone ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.

Major Products

Oxidation: N-Isopropyl-3-carboxy-2(1H)-pyridone.

Reduction: N-Isopropyl-3-hydroxymethyl-2(1H)-pyridone.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-3-formyl-2(1H)-pyridone belongs to the pyridinone family, which has been instrumental in drug discovery due to its diverse biological activities. Pyridinones are known for their ability to act as hydrogen bond donors and acceptors, making them valuable in fragment-based drug design and biomolecular mimetics .

Anticancer Activity

Recent studies have highlighted the potential of pyridinone derivatives, including this compound, in targeting various cancer cell lines. For instance, compounds derived from pyridinones have shown significant antiproliferative effects against human tumor cell lines by inhibiting specific protein kinases involved in cancer progression .

Case Study:

In a study involving the synthesis of novel pyridinone derivatives, several compounds exhibited IC50 values in the low micromolar range against gastric carcinoma cells. Notably, modifications to the pyridinone structure enhanced binding affinity to target proteins, demonstrating its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

Pyridinones have also been explored for their antibacterial properties, particularly against multidrug-resistant strains of bacteria. This compound has been studied for its efficacy against Gram-negative pathogens, which are notorious for their resistance to conventional antibiotics .

Data Table: Antibacterial Activity of Pyridinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| Modified Derivative A | Acinetobacter baumannii | 8 |

| Modified Derivative B | Klebsiella pneumoniae | 16 |

This table illustrates the compound's potential as a scaffold for developing new antibacterial agents.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies that allow for functional group modifications. These modifications can enhance the compound's bioactivity and selectivity towards specific biological targets.

Synthetic Routes

Recent advancements in synthetic chemistry have introduced efficient methods for producing substituted pyridinones with diverse functional groups. For example, ring cleavage reactions have been employed to create various derivatives that maintain the core pyridinone structure while introducing new functionalities .

Case Study:

A study reported successful synthesis of several N-substituted pyridinones with improved solubility and bioactivity profiles compared to their parent compounds. This highlights the importance of structural diversity in enhancing pharmacological properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their therapeutic potential. Variations in substituents can significantly affect their biological activity.

Data Table: Structure-Activity Relationships

| Substituent | Biological Activity | Observed Effect |

|---|---|---|

| Isopropyl Group | Increased lipophilicity | Enhanced membrane permeability |

| Halogen Substituent | Improved binding affinity | Increased potency against cancer cells |

| Hydroxyl Group | Enhanced solubility | Improved pharmacokinetics |

These insights provide a foundation for further research into optimizing pyridinone derivatives for specific therapeutic applications.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridone involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The isopropyl group can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Isopropyl-3-formyl-2(1H)-pyridone and related pyridone-based compounds:

Key Observations:

- Positional Isomerism : The 2(1H)-pyridone core in the target compound differs from 4(1H)-pyridones like GW844520. This positional shift may alter binding affinity to the cytochrome bc1 Qi site, a critical target for antiparasitic activity .

- The N-isopropyl group introduces steric bulk, which could reduce metabolic degradation but may also hinder binding to parasitic enzymes compared to smaller substituents .

Mechanism of Action and Resistance Profiles

- Cytochrome bc1 Inhibition : Both 4(1H)-pyridones (e.g., GW844520) and ELQs inhibit the Qi site of cytochrome bc1, bypassing resistance mechanisms associated with atovaquone (Qo site inhibitor) . This compound likely shares this mechanism, though its efficacy against resistant strains remains untested.

- Resistance Considerations : ELQ-316 and GW844520 retain activity against atovaquone-resistant Plasmodium and Toxoplasma, suggesting that Qi site inhibitors like the target compound may have a lower propensity for resistance development .

Biological Activity

N-Isopropyl-3-formyl-2(1H)-pyridone is a compound belonging to the pyridone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridone core, which is characterized by the presence of a carbonyl group adjacent to a nitrogen atom in a six-membered ring. The isopropyl group at the nitrogen position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that pyridone derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Various studies have demonstrated that compounds with a pyridone scaffold can inhibit cancer cell proliferation. For instance, certain pyridinones have been shown to selectively inhibit c-Src kinase, an important target in cancer therapy, with IC50 values indicating significant potency (e.g., below 25 µM for some derivatives) .

- Antimicrobial Properties : Pyridones have also been reported to possess antimicrobial effects against various pathogens, including bacteria and fungi. This activity is often attributed to their ability to interfere with microbial enzyme systems .

- Anti-inflammatory Effects : Some studies suggest that pyridone derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Kinase Inhibition : As noted in recent research, certain pyridones can inhibit specific kinases like c-Src and others involved in cancer progression. For example, compound 36 from related studies showed selective inhibition against c-Src without affecting other kinases such as EGFR or MAPK at higher concentrations .

- Cellular Uptake and Metabolism : The lipophilic nature of this compound may facilitate its cellular uptake, which is crucial for its biological efficacy. However, limited cellular uptake has been observed in some derivatives, suggesting that structural modifications could enhance their antiproliferative activity .

Table 1: Summary of Biological Activities of Pyridone Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | c-Src Inhibition | < 25 | |

| Compound 36 | c-Src Inhibition | 12.5 | |

| Various Pyridinones | Antimicrobial | Varies | |

| Pyridinones (General) | Anti-inflammatory | Varies |

Case Study: Anticancer Activity

A study evaluating the antiproliferative effects of various pyridinones found that while many compounds did not show significant activity compared to controls, some exhibited noteworthy inhibition rates against specific cancer cell lines. For example, certain derivatives demonstrated up to 53% inhibition in CCRF-CEM cells after 72 hours of incubation .

Q & A

Q. What are the key synthetic routes for N-Isopropyl-3-formyl-2(1H)-pyridone, and how do reaction conditions influence product yield?

The compound can be synthesized via intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups. For example, N-(3-oxoalkenyl)phenylacetamides undergo cyclization in basic media (e.g., potassium t-butoxide) to form 3-phenyl-2(1H)-pyridones . Reaction optimization requires precise temperature control (e.g., 60–80°C), solvent selection (DMSO or acetonitrile), and monitoring reaction time to avoid side products like 5,6-dihydro derivatives. Yields vary with substituent electronic effects and steric hindrance .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyridone core and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and formyl (CHO) stretches, with reference data available from NIST Standard Reference Databases .

Q. How does the formyl group at position 3 influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing formyl group enhances electrophilicity at the pyridone ring, facilitating nucleophilic attacks at the α-position. For instance, it can undergo Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate) to form conjugated derivatives, a strategy used in synthesizing bioactive pyridone analogs .

Advanced Research Questions

Q. What structural modifications of this compound enhance its biological activity, and how are these optimized?

Structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group (as in related pyridones) for improving metabolic stability and binding affinity. Introducing electron-withdrawing substituents at position 4 or replacing the isopropyl group with cyclopropyl moieties can modulate lipophilicity and target engagement, as seen in anti-diabetic nephropathy agents . In vitro assays (e.g., IC₅₀ in NIH3T3 cells) and pharmacokinetic profiling (t₁/₂, LD₅₀) guide optimization .

Q. How do solvent polarity and base strength affect competing reaction pathways during pyridone synthesis?

Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states, while weaker bases (e.g., NaHCO₃) may lead to incomplete deprotonation, resulting in side products like open-chain intermediates. Strong bases (e.g., KOtBu) promote efficient cyclization but risk over-dehydration, forming dihydro derivatives. Computational modeling (DFT) can predict regioselectivity under varying conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data for pyridone derivatives?

Discrepancies in NMR shifts may arise from tautomerism (e.g., keto-enol equilibria) or dynamic rotational isomerism. Variable-temperature NMR and X-ray crystallography (as applied to ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate) provide definitive structural assignments . For mass spectrometry, high-resolution instruments differentiate isobaric fragments .

Q. Can this compound serve as a precursor for multi-target therapeutics, and what are the design challenges?

Yes, its scaffold is amenable to functionalization for multi-target ligands. For example, coupling with naphthalene or benzisoxazole moieties (as in pyrido[2,3-b]pyrazin-2-yl derivatives) can yield compounds with dual kinase inhibition and anti-inflammatory activity. Challenges include balancing potency across targets and minimizing off-target effects, addressed via fragment-based drug design .

Methodological Considerations

- Data Validation : Cross-reference spectral data with NIST databases and crystallographic studies (e.g., CCDC entries) .

- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Biological Testing : Prioritize assays relevant to the compound’s hypothesized mechanism (e.g., fibrosis inhibition for diabetic nephropathy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.